4-Chlorocatechol

Description

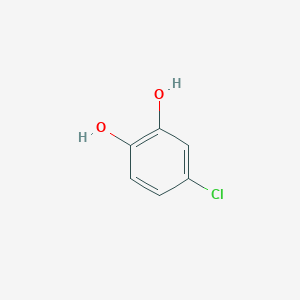

Structure

3D Structure

Properties

IUPAC Name |

4-chlorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOBYPKUYODHDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022176 | |

| Record name | 4-Chlorocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Chlorocatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2138-22-9 | |

| Record name | 4-Chlorocatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2138-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002138229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloropyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I01EXU3P3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Chlorocatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90.5 °C | |

| Record name | 4-Chlorocatechol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041810 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorocatechol: Physicochemical Properties, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key biological interactions of 4-Chlorocatechol (4-CC). This compound is of significant interest in environmental science as a metabolite in the degradation of various chloroaromatic pollutants and serves as a valuable building block in synthetic chemistry. All quantitative data is presented in a structured format for clarity, and detailed experimental protocols are provided for key methodologies.

Core Physicochemical Properties

This compound is a chlorinated derivative of catechol. Its fundamental physicochemical characteristics are summarized in the table below, providing essential data for experimental design, safety considerations, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅ClO₂ | [1][2][3] |

| Molecular Weight | 144.56 g/mol | [1] |

| CAS Number | 2138-22-9 | |

| Appearance | Solid | |

| Melting Point | 88-94 °C | |

| Boiling Point | 140 °C at 10.5 mmHg | |

| pKa | 8.84 ± 0.10 (Predicted) | |

| Solubility | Soluble in DMSO | |

| Density | ~1.256 g/cm³ (estimate) |

Synthesis of this compound

The most common method for the synthesis of this compound is the electrophilic chlorination of catechol. Sulfuryl chloride (SO₂Cl₂) is a frequently used chlorinating agent for this transformation.

Experimental Protocol: Synthesis via Chlorination of Catechol

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

Catechol

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a fume hood, dissolve catechol in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of sulfuryl chloride in anhydrous diethyl ether to the catechol solution via the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Separate the organic layer and wash it sequentially with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/hexane) to obtain the pure compound.

Experimental Methodologies

Determination of Physicochemical Properties

Standard laboratory techniques are employed to determine the physicochemical properties of this compound.

Melting Point Determination: The melting point is determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in the apparatus. The temperature range over which the solid melts is recorded as the melting point.

Solubility Assessment: The solubility of this compound in various solvents can be determined by adding a small, weighed amount of the solid to a known volume of the solvent at a specific temperature. The mixture is agitated, and the point at which no more solid dissolves is observed. For quantitative analysis, the saturated solution can be analyzed by techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the dissolved solute.

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural elucidation and purity assessment. A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and the spectrum is recorded on an NMR spectrometer.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically obtained by analyzing a solid sample as a KBr pellet or a thin film.

-

UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to determine the absorbance characteristics of this compound in a given solvent. A solution of known concentration is prepared, and its absorbance is measured across a range of wavelengths.

Analytical Chromatography

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of this compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric or formic acid) to improve peak shape. Detection is typically achieved using a UV detector at a wavelength where the compound exhibits strong absorbance.

Biological Activity and Signaling Pathways

This compound is a key intermediate in the microbial degradation of various chlorinated aromatic pollutants. The primary pathway for its breakdown is the modified ortho-cleavage pathway.

Microbial Degradation of this compound

The enzymatic degradation of this compound is initiated by the enzyme chlorocatechol 1,2-dioxygenase . This enzyme catalyzes the cleavage of the aromatic ring to form 3-chloro-cis,cis-muconic acid. This is a critical step in the detoxification and mineralization of this class of compounds. Subsequent enzymatic reactions further break down the molecule into intermediates of central metabolism.

Caption: Microbial degradation pathway of this compound.

Experimental Workflow for Studying Microbial Degradation

A typical experimental workflow to investigate the microbial degradation of this compound is outlined below.

Caption: Workflow for studying microbial degradation.

References

Synthesis of 4-Chlorocatechol from 4-Chlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the primary methodologies for the synthesis of 4-chlorocatechol, a significant metabolite and chemical intermediate, from 4-chlorophenol. The synthesis of this compound is crucial for various applications, including bioremediation studies and the synthesis of pharmaceutical and other fine chemicals. This document details both biocatalytic and chemical oxidation approaches, presenting quantitative data in structured tables for comparative analysis. Furthermore, it offers detailed experimental protocols and visual diagrams of reaction pathways and workflows to facilitate comprehension and replication.

Introduction

4-Chlorophenol (4-CP) is a persistent environmental pollutant originating from various industrial processes, including the manufacturing of pesticides, herbicides, and dyes.[1][2][3] Its conversion to this compound (4-CC) represents a critical step in both its natural biodegradation and its synthetic utilization. This compound serves as a key intermediate in the metabolic pathways of several microorganisms and is a valuable precursor in organic synthesis.[4][5] This guide explores the prominent methods for achieving this transformation, with a focus on providing actionable data and protocols for research and development.

Biocatalytic Synthesis of this compound

The enzymatic hydroxylation of 4-chlorophenol offers a highly specific and environmentally benign route to this compound. This approach typically utilizes whole-cell biocatalysts or isolated enzymes.

Whole-Cell Biotransformation

Certain microorganisms, particularly bacteria, have evolved enzymatic machinery to hydroxylate chlorophenols. Strains of Pseudomonas and Arthrobacter have been shown to effectively convert 4-chlorophenol to this compound.

A notable example is the use of Arthrobacter chlorophenolicus A6, which can degrade high concentrations of 4-CP, with this compound being a key intermediate metabolite. In one study, during the mid-log phase of growth on 2.1 mM 4-CP, this compound was the most abundant metabolite detected.

Another approach involves the use of Escherichia coli engineered to express specific hydroxylases. For instance, E. coli expressing 4-hydroxyphenylacetate 3-hydroxylase has been demonstrated to completely transform various 4-halophenols into their corresponding 4-halocatechols.

Isolated Enzyme Systems

The use of purified enzymes allows for greater control over the reaction conditions and avoids the complexities of cellular metabolism. Several types of enzymes have been shown to catalyze the hydroxylation of 4-chlorophenol.

-

Monooxygenases: These enzymes are highly effective in catalyzing the hydroxylation of aromatic compounds. For example, 2,4-dichlorophenol hydroxylase exhibits broad substrate specificity and can hydroxylate a range of chlorophenols. The addition of cofactors like FAD can significantly enhance the activity of these enzymes.

-

Dioxygenases: Naphthalene dioxygenase has been shown to catalyze both ortho- and para-hydroxylation of chlorophenols.

-

Laccases: These copper-containing oxidases can also transform chlorophenols, although the reaction mechanisms can be complex and may lead to a mixture of products.

Quantitative Data for Biocatalytic Methods

| Method | Biocatalyst | Substrate Conc. (mM) | Product Conc. (mM) | Reaction Time | Yield (%) | Reference |

| Whole-Cell | Arthrobacter chlorophenolicus A6 | 2.1 | ~0.012 (early stage) | 5-6 h | Not Reported | |

| Whole-Cell | E. coli expressing 4-HPA hydroxylase | 2.0 | Not specified (complete conversion) | 1-2 h | 33-38 (after purification) | |

| Whole-Cell | E. coli expressing 4-HPA hydroxylase | 4.8 | Not specified (complete conversion) | Not specified (slower rate) | 33-38 (after purification) | |

| Whole-Cell | E. coli expressing 4-HPA hydroxylase | 10.8 | Not specified (complete conversion) | 7 h | 33-38 (after purification) |

Experimental Protocol: Enzymatic Synthesis using E. coli expressing 4-hydroxyphenylacetate 3-hydroxylase

This protocol is adapted from the methodology described for the biotransformation of 4-halophenols.

1. Cell Culture and Induction:

- Grow E. coli cells carrying the gene for 4-hydroxyphenylacetate 3-hydroxylase in a suitable growth medium (e.g., LB broth with an appropriate antibiotic) at 37°C with shaking.

- Induce the expression of the hydroxylase, for example with IPTG, when the culture reaches an optimal cell density (e.g., mid-log phase).

- Continue incubation for a specified period (e.g., 3 hours) to allow for enzyme expression.

- Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer).

2. Biotransformation Reaction:

- Resuspend the cell pellet in the reaction buffer to a desired cell density.

- Add 4-chlorophenol to the cell suspension to the desired final concentration (e.g., 2 mM).

- Incubate the reaction mixture at a controlled temperature with shaking.

- Monitor the progress of the reaction by periodically taking samples and analyzing them using HPLC.

3. Product Extraction and Purification:

- Once the reaction is complete, remove the cells by centrifugation.

- Extract the this compound from the supernatant using an organic solvent (e.g., ethyl acetate).

- Dry the organic extract over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure.

- Purify the crude product using column chromatography to obtain pure this compound.

Chemical Synthesis of this compound

Chemical methods, particularly advanced oxidation processes (AOPs), can also be employed to synthesize this compound from 4-chlorophenol. These methods often involve the generation of highly reactive hydroxyl radicals.

UV/H₂O₂ Oxidation

The photolysis of hydrogen peroxide (H₂O₂) with ultraviolet (UV) light generates hydroxyl radicals, which can attack the aromatic ring of 4-chlorophenol. The hydroxylation of 4-chlorophenol is a key step in its degradation pathway by this method, leading to the formation of this compound.

Fenton and Fenton-Like Reactions

Fenton's reagent, a mixture of a ferrous salt and hydrogen peroxide, also produces hydroxyl radicals. This system can be used for the oxidation of 4-chlorophenol, where this compound is an identified intermediate.

Plasma-Mediated Synthesis

A novel approach involves the use of nonthermal atmospheric-pressure plasma to generate electrically neutral reactive species. This method has been shown to convert 4-chlorophenol into this compound and other hydroxylated products.

Quantitative Data for Chemical Methods

| Method | Initial 4-CP Conc. (mM) | Final 4-CC Conc. (mM) | Other Products (mM) | Reaction Time | Reference |

| Plasma Treatment | 2.0 | 0.275 | 4-chlororesorcinol (0.157), hydroquinone (0.155) | 40 min |

Experimental Protocol: UV/H₂O₂ Synthesis of this compound

This protocol is a generalized procedure based on the principles of UV/H₂O₂ oxidation of 4-chlorophenol.

1. Reaction Setup:

- Prepare an aqueous solution of 4-chlorophenol at the desired concentration in a quartz photoreactor.

- Place the reactor in a chamber equipped with a UV lamp (e.g., a low-pressure mercury lamp emitting at 254 nm).

- Ensure the solution is well-stirred throughout the experiment.

2. Reaction Execution:

- Add a stoichiometric excess of hydrogen peroxide to the 4-chlorophenol solution.

- Turn on the UV lamp to initiate the reaction.

- Maintain a constant temperature, if necessary, using a cooling system.

- Monitor the reaction by withdrawing aliquots at different time intervals and quenching the reaction (e.g., by adding a scavenger for residual H₂O₂ like sodium sulfite).

- Analyze the samples by HPLC to determine the concentrations of 4-chlorophenol and this compound.

3. Product Isolation:

- Once the desired conversion is achieved, stop the reaction by turning off the UV lamp.

- Extract the this compound from the aqueous solution using a suitable organic solvent.

- Purify the product as described in the biocatalytic protocol.

Visual Diagrams

Reaction Pathway

Caption: Chemical transformation of 4-chlorophenol to this compound.

Experimental Workflow: Biocatalytic Synthesis

Caption: Workflow for biocatalytic synthesis of this compound.

Experimental Workflow: Chemical Synthesis (UV/H₂O₂)

Caption: Workflow for chemical synthesis of this compound via UV/H₂O₂.

Conclusion

The synthesis of this compound from 4-chlorophenol can be effectively achieved through both biocatalytic and chemical oxidation methods. Biocatalytic routes offer high specificity and mild reaction conditions, making them an attractive option for green chemistry applications. Chemical methods, such as UV/H₂O₂ and plasma treatment, provide alternative pathways, although they may yield a broader range of products. The choice of method will depend on the specific requirements of the application, including desired yield, purity, and scalability. This guide provides the foundational information required for researchers to select and implement a suitable synthetic strategy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enhanced Bioremediation of 4-Chlorophenol by Electrically Neutral Reactive Species Generated from Nonthermal Atmospheric-Pressure Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Novel 4-Chlorophenol Degradation Gene Cluster and Degradation Route via Hydroxyquinol in Arthrobacter chlorophenolicus A6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Enigmatic Intermediate: A Technical Guide to the Natural Occurrence of 4-Chlorocatechol in Contaminated Soil

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorocatechol (4-CC) is a chlorinated aromatic compound that emerges as a critical, albeit transient, intermediate in the microbial degradation of various widespread environmental pollutants. Its presence in contaminated soil is primarily a consequence of the breakdown of more complex chloroaromatic compounds, such as 4-chlorophenol (4-CP), pentachlorophenol (PCP), and certain polychlorinated biphenyls (PCBs). Due to its reactive nature and toxicity, understanding the dynamics of this compound's formation, persistence, and subsequent degradation is paramount for effective bioremediation strategies and comprehensive environmental risk assessment. This technical guide provides an in-depth overview of the natural occurrence of this compound in contaminated soil, focusing on its formation pathways, analytical methodologies for its detection, and available data on its concentration in controlled bioremediation systems.

Biodegradation Pathways Leading to this compound Formation

The formation of this compound in soil is predominantly a result of microbial metabolism. Various soil microorganisms have evolved enzymatic machinery to initiate the breakdown of chloroaromatic pollutants, often leading to the production of chlorocatechols as central intermediates.

One of the most well-documented pathways involves the degradation of 4-chlorophenol (4-CP). Bacteria such as Pseudomonas putida can hydroxylate 4-CP to form this compound.[1] This conversion is a crucial initial step in the mineralization of 4-CP. Similarly, this compound has been identified as a major degradation product of 4-chloro-2-aminophenol (4C2AP) by Burkholderia sp. RKJ 800.[2]

The degradation of pentachlorophenol (PCP), a widely used wood preservative, also proceeds through pathways that can generate chlorinated catechols. While tetrachlorocatechol is a more direct metabolite, further dechlorination steps can lead to the formation of less chlorinated catechols, including this compound.[3] The turnover of this compound is often a rate-limiting step, or a "bottleneck," in the degradation of chlorosalicylates by some bacteria, which can lead to its temporary accumulation.[4]

Microbial Degradation of this compound

Once formed, this compound is further metabolized by soil microorganisms through several enzymatic pathways. The two primary routes for the aerobic degradation of chlorocatechols are the modified ortho-cleavage and meta-cleavage pathways.

In the modified ortho-cleavage pathway , the aromatic ring of this compound is cleaved by a chlorocatechol 1,2-dioxygenase. This enzymatic step is crucial for the breakdown of the stable aromatic structure.[5]

The meta-cleavage pathway represents an alternative degradation route. The specific enzymes involved and the subsequent intermediates can vary between different microbial species.

The following diagram illustrates a generalized microbial degradation pathway for 4-chlorophenol, highlighting the central role of this compound.

Quantitative Data on this compound in Contaminated Environments

Obtaining precise quantitative data on the natural occurrence of this compound in field-contaminated soil is challenging due to its transient nature as a metabolic intermediate. Its concentration at any given time is a dynamic balance between its rate of formation from parent pollutants and its rate of further degradation.

While extensive data on the concentrations of parent compounds like PCP in contaminated soils at sites such as wood preservation facilities are available, with levels ranging from 0.049 to 16,000 mg·kg-1, specific measurements of this compound in these environments are not commonly reported in the literature.

However, a laboratory study on the enhanced bioremediation of 4-chlorophenol provides valuable quantitative insights into the dynamics of this compound formation and degradation. In this study, an initial 2.0 mM concentration of 4-CP was treated, leading to the formation of 0.257 mM of this compound. Subsequent microbial treatment resulted in the degradation of this compound to undetectable levels.

The following table summarizes the quantitative data from this bioremediation study.

| Compound | Initial Concentration (mM) | Concentration after Abiotic Treatment (mM) | Concentration after Microbial Treatment (mM) |

| 4-Chlorophenol | 2.0 | 0.137 | 0.017 |

| This compound | 0 | 0.257 | Not Detected |

| 4-Chlororesorcinol | 0 | 0.157 | Not Detected |

| Hydroquinone | 0 | 0.155 | Not Detected |

Data adapted from a study on the enhanced bioremediation of 4-chlorophenol.

Experimental Protocols for the Analysis of this compound in Soil

The analysis of this compound in soil samples requires robust extraction and sensitive analytical techniques due to the complex soil matrix and the typically low concentrations of this intermediate. The following sections outline a generalized workflow and specific methodologies cited in the literature for the analysis of chlorophenols, which are applicable to this compound.

Sample Preparation and Extraction

A critical step in the analysis is the efficient extraction of the analyte from the soil matrix. Several methods have been developed for the extraction of chlorophenols from soil:

-

Alkaline Extraction: This method involves extracting the soil sample with a sodium hydroxide solution. The alkaline conditions facilitate the solubilization of acidic phenols. The extract is then acidified and cleaned up, often by partitioning into an organic solvent like chloroform.

-

Soxhlet Extraction: A classical and exhaustive extraction technique using an organic solvent or solvent mixture.

-

Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt the soil matrix and enhance the extraction of analytes into a solvent.

-

Accelerated Solvent Extraction (ASE): A more modern technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption.

Analytical Determination

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the determination of chlorophenols in environmental samples.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a reliable method for quantifying chlorophenols. The separation is typically achieved on a C18 reversed-phase column.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity. For the analysis of polar compounds like chlorophenols, a derivatization step, such as acetylation or methylation, is often required to improve their volatility and chromatographic behavior.

The following diagram illustrates a general experimental workflow for the analysis of this compound in soil.

Logical Relationships in the Environmental Fate of this compound

The presence and concentration of this compound in contaminated soil are governed by a complex interplay of biotic and abiotic factors. The following diagram illustrates these logical relationships.

Conclusion

This compound is a key metabolic intermediate in the biodegradation of a range of chlorinated aromatic pollutants in soil. Its transient nature makes its detection and quantification in field samples challenging, and there is a notable gap in the literature regarding its "natural" concentrations in contaminated environments. The available data from controlled bioremediation studies, however, confirm its formation and subsequent degradation. Understanding the microbial pathways involved in both the formation and degradation of this compound, coupled with robust analytical methodologies, is essential for developing effective strategies for the remediation of sites contaminated with chloroaromatic compounds. Further field-based research is needed to better quantify the in-situ concentrations of this compound and to fully elucidate its environmental fate and transport dynamics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a Gene Cluster Involved in this compound Degradation by Pseudomonas reinekei MT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Chlorocatechol in Methanol versus DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility of 4-chlorocatechol in two common laboratory solvents: methanol and dimethyl sulfoxide (DMSO). A thorough understanding of the solubility of this compound is critical for a variety of research applications, including in vitro biological assays, drug formulation, and environmental degradation studies. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and the relevant biological context of this compound's role in microbial degradation pathways.

Core Properties of this compound

To contextualize its solubility, it is essential to understand the fundamental physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₅ClO₂ |

| Molecular Weight | 144.56 g/mol [1] |

| CAS Number | 2138-22-9[1] |

| Appearance | Off-white to gray solid[2] |

| Melting Point | 90-94 °C[3] |

| pKa (Strongest Acidic) | 8.67 (Predicted)[4] |

Quantitative Solubility Data

The solubility of this compound demonstrates a marked difference between methanol and DMSO, which is a crucial consideration for experimental design.

| Solvent | Solubility | Molar Concentration (mM) | Method | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 691.77 mM | Not Specified | Requires sonication to achieve complete dissolution. The hygroscopic nature of DMSO can significantly affect solubility; it is recommended to use newly opened DMSO. |

| Methanol | Soluble | Not Quantified | Not Specified | While qualitatively described as soluble, specific quantitative solubility data for this compound in methanol is not readily available in the reviewed scientific literature. |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol is a standardized procedure that can be adapted for the determination of this compound solubility in both methanol and DMSO.

Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Methanol (analytical grade)

-

Dimethyl Sulfoxide (DMSO) (anhydrous, analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

-

Add a precise volume of the chosen solvent (methanol or DMSO) to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the solute in the solution does not change over time).

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

-

Quantification:

-

Carefully take a precise aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately determine the concentration of the experimental samples.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

-

Visualization of Experimental Workflow

Biological Context: Microbial Degradation of this compound

This compound is a key intermediate in the microbial degradation of various chlorinated aromatic pollutants, such as 4-chlorophenol. Its breakdown is a critical step in the detoxification of these environmental contaminants. This degradation typically proceeds via the modified ortho-cleavage pathway. Understanding this pathway is crucial for applications in bioremediation and environmental science.

The initial step in this pathway involves the enzymatic cleavage of the aromatic ring of this compound. This reaction is catalyzed by chlorocatechol 1,2-dioxygenase, which introduces molecular oxygen to cleave the bond between the two hydroxyl-bearing carbon atoms. This ring-opening step is pivotal as it transforms the stable aromatic ring into a more readily degradable linear molecule. Subsequent enzymatic reactions further break down the molecule into intermediates of central metabolism, such as succinyl-CoA and acetyl-CoA, which can then be utilized by the microorganism for energy and growth.

Visualization of the Microbial Degradation Pathway

References

In-Depth Technical Guide to the Physicochemical Properties of 4-Chlorocatechol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of 4-Chlorocatechol, a significant compound in environmental science and a key intermediate in the biodegradation of various chloroaromatic pollutants. This document outlines the experimental and predicted data for these physical properties, describes the methodologies for their determination, and presents a relevant biochemical pathway.

Data Presentation: Melting and Boiling Points

The melting and boiling points of this compound are critical parameters for its purification, handling, and analysis. The following table summarizes the available quantitative data for these properties.

| Physical Property | Value | Conditions | Data Type |

| Melting Point | 90-94 °C | Atmospheric Pressure | Experimental (Literature) |

| 90.5 °C | Atmospheric Pressure | Experimental[1] | |

| 88-93 °C | Atmospheric Pressure | Experimental[2] | |

| Boiling Point | 140 °C | 10.5 mmHg | Experimental[3] |

| 267.1 ± 20.0 °C | 760 mmHg | Predicted[4] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to characterizing a chemical compound. The standard methods employed for a crystalline organic solid like this compound are detailed below.

Melting Point Determination: Capillary Method

The melting point of this compound is typically determined using the capillary method, which is a widely accepted and accurate technique.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle. The open end of a capillary tube is then pressed into the powder. The tube is inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination: Vacuum Distillation

Due to the relatively high boiling point of this compound at atmospheric pressure and the potential for decomposition, its boiling point is experimentally determined under reduced pressure (vacuum distillation).

Apparatus:

-

Round-bottom flask

-

Claisen adapter

-

Distillation head with thermometer

-

Condenser

-

Receiving flask

-

Vacuum source (e.g., vacuum pump or water aspirator)

-

Manometer

-

Heating mantle

-

Stirring mechanism (e.g., magnetic stir bar)

Procedure:

-

Apparatus Assembly: The distillation apparatus is assembled with all ground glass joints properly sealed and greased to ensure a vacuum-tight system. A stir bar is placed in the round-bottom flask containing the this compound sample.

-

Pressure Reduction: The system is connected to a vacuum source, and the pressure is gradually lowered to the desired level, as measured by a manometer.

-

Heating and Distillation: The sample is heated gently with continuous stirring. As the liquid begins to boil, the vapor rises, and the temperature is recorded from a thermometer placed at the vapor outlet. The boiling point is the temperature at which the liquid and vapor are in equilibrium at the recorded pressure.

-

Condensation and Collection: The vapor is then passed through a condenser, where it is cooled and returns to a liquid state before being collected in the receiving flask. The temperature and pressure are recorded throughout the distillation.

Mandatory Visualization: Biochemical Pathway

This compound is a key intermediate in the microbial degradation of the environmental pollutant 4-chloro-2-aminophenol. The following diagram illustrates this biochemical pathway as observed in Burkholderia sp. RKJ 800.

References

The Degradation Pathway of 4-Chlorocatechol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the microbial degradation pathway of 4-chlorocatechol (4-CC), a key intermediate in the breakdown of various chloroaromatic environmental pollutants. Understanding this pathway is crucial for developing bioremediation strategies and for professionals in drug development who may encounter chlorinated aromatic moieties. This document details the core intermediates, the enzymes catalyzing their transformation, quantitative data from key studies, and the experimental protocols used to elucidate this metabolic route.

The Core Degradation Pathway: Modified ortho-Cleavage

The most extensively studied pathway for this compound degradation in aerobic bacteria is the modified ortho-cleavage pathway. This pathway funnels 4-CC into the 3-oxoadipate pathway, a central metabolic route for the catabolism of aromatic compounds.[1][2] The key intermediates and enzymes involved are outlined below.

Pathway Intermediates and Enzymatic Conversions

The degradation of this compound proceeds through a series of enzymatic reactions, each producing a distinct intermediate:

-

This compound (4-CC): The starting substrate of this pathway, often formed from the initial oxidation of chloroaromatic compounds like 4-chlorophenol or 4-chlorobenzoic acid.[3][4]

-

3-Chloro-cis,cis-muconate: The aromatic ring of 4-CC is cleaved by chlorocatechol 1,2-dioxygenase to form this linear dienoic acid.[5]

-

4-Chloromuconolactone: 3-Chloro-cis,cis-muconate is then cyclized by chloromuconate cycloisomerase.

-

cis-Dienelactone: In some organisms, 4-chloromuconolactone is converted to cis-dienelactone.

-

Maleylacetate: This intermediate is formed from the hydrolysis of dienelactone by dienelactone hydrolase. In some pathways, maleylacetate can also be formed directly from 4-chloromuconolactone.

-

3-Oxoadipate: Maleylacetate is reduced to 3-oxoadipate by maleylacetate reductase, which then enters the tricarboxylic acid (TCA) cycle after further conversion to succinyl-CoA and acetyl-CoA.

The following diagram illustrates the modified ortho-cleavage pathway for this compound degradation.

Alternative Degradation Routes

While the modified ortho-cleavage pathway is prevalent, some microorganisms employ alternative strategies for this compound degradation.

meta-Cleavage Pathway

In some bacteria, such as Comamonas testosteroni JH5, this compound can be degraded via a meta-cleavage pathway. This pathway is initiated by catechol 2,3-dioxygenase, which cleaves the aromatic ring at a position adjacent to the hydroxyl groups. This cleavage results in the formation of 5-chloro-2-hydroxymuconic semialdehyde. However, this pathway can sometimes lead to the accumulation of toxic intermediates.

Hydroxyquinol Pathway

Arthrobacter chlorophenolicus A6 has been shown to degrade 4-chlorophenol via this compound, which is then converted to hydroxyquinol (1,2,4-benzenetriol). The hydroxyquinol is subsequently cleaved by a hydroxyquinol 1,2-dioxygenase. This represents a distinct route that bypasses the typical chloromuconate intermediates.

References

- 1. Characterization of a Gene Cluster Involved in this compound Degradation by Pseudomonas reinekei MT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel 4-Chlorophenol Degradation Gene Cluster and Degradation Route via Hydroxyquinol in Arthrobacter chlorophenolicus A6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel degradation pathway of 4-chloro-2-aminophenol via this compound in Burkholderia sp. RKJ 800 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 4-Chlorocatechol in the Biodegradation of 2,4-Dichlorophenoxyacetic Acid (2,4-D): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The microbial biodegradation of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is a critical process for environmental remediation. This technical guide provides an in-depth examination of the metabolic pathways involved in 2,4-D degradation, with a specific focus on the formation and subsequent catabolism of the key intermediate, 4-chlorocatechol. While the canonical pathway proceeds through 3,5-dichlorocatechol, an alternative and significant route involving the initial removal of the C2-chloro substituent leads to the production of this compound. This document details the enzymatic machinery, genetic determinants, and environmental factors governing this alternative pathway. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols, and visual representations of the biochemical and logical workflows to serve as a comprehensive resource for researchers in the field.

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) has been extensively used as a selective herbicide for the control of broadleaf weeds for decades.[1][2] Its persistence in the environment is a significant concern, prompting extensive research into the microbial pathways responsible for its degradation.[1][2] The primary mechanism for the environmental breakdown of 2,4-D is microbial degradation, with numerous bacterial and fungal strains capable of utilizing it as a carbon and energy source.[3]

Two major aerobic biodegradation pathways have been elucidated for 2,4-D. The most extensively studied pathway, often found in bacteria like Cupriavidus necator JMP134, involves the conversion of 2,4-D to 2,4-dichlorophenol (2,4-DCP) and subsequently to 3,5-dichlorocatechol. However, an alternative pathway, observed in organisms such as Azotobacter chroococcum, proceeds via the initial dechlorination at the C2 position to form 4-chlorophenoxyacetate, which is then metabolized to 4-chlorophenol and ultimately to this compound. The fate of this compound is pivotal as its subsequent degradation determines the overall efficiency of the detoxification process. This guide focuses on the critical role of this compound as a central intermediate in this alternative 2,4-D biodegradation pathway.

Biochemical Pathways of 2,4-D Degradation Involving this compound

The biodegradation of 2,4-D can diverge into two primary routes, both culminating in the formation of chlorocatechols that are then subject to ring cleavage. The pathway leading to this compound is a crucial alternative to the more commonly cited 3,5-dichlorocatechol pathway.

The Canonical Pathway: Formation of 3,5-Dichlorocatechol

The well-established pathway for 2,4-D degradation, primarily characterized in Cupriavidus necator JMP134, is initiated by the enzyme 2,4-D dioxygenase (TfdA), which cleaves the ether linkage to form 2,4-dichlorophenol (2,4-DCP). Subsequently, 2,4-DCP is hydroxylated by a chlorophenol hydroxylase (TfdB) to yield 3,5-dichlorocatechol. This molecule then undergoes intradiol ring cleavage by chlorocatechol 1,2-dioxygenase (TfdC).

The Alternative Pathway: Formation of this compound

In an alternative pathway, the initial step involves the removal of the chlorine atom at the C2 position of 2,4-D. This leads to the formation of 4-chlorophenoxyacetate, which is then converted to 4-chlorophenol. Finally, hydroxylation of 4-chlorophenol yields the key intermediate, this compound. This pathway is significant as it represents a different strategy for detoxifying the chlorinated aromatic ring.

The subsequent degradation of this compound is critical. It is typically cleaved via an ortho (intradiol) cleavage mechanism by chlorocatechol 1,2-dioxygenase, the same class of enzyme that acts on 3,5-dichlorocatechol in the canonical pathway. This enzymatic step is often rate-limiting and is crucial for the complete mineralization of the herbicide. Some bacteria, like Comamonas testosteroni JH5, can also cleave this compound via a meta (extradiol) pathway.

Below is a Graphviz diagram illustrating the two divergent pathways of 2,4-D biodegradation.

Enzymology and Genetics

The biodegradation of 2,4-D is orchestrated by a suite of enzymes encoded by specific gene clusters. The most well-characterized are the tfd genes, often located on plasmids, which facilitate their horizontal transfer among bacterial populations.

Key Enzymes

-

2,4-D Dioxygenase (TfdA): Initiates the canonical pathway by cleaving the ether bond of 2,4-D.

-

Chlorophenol Hydroxylase (TfdB): Hydroxylates chlorophenols to their corresponding chlorocatechols.

-

Chlorocatechol 1,2-Dioxygenase (TfdC/CcaA): A critical enzyme that catalyzes the oxidative cleavage of the aromatic ring of chlorocatechols, including both 3,5-dichlorocatechol and this compound. This is a non-heme iron-dependent enzyme.

-

Chloromuconate Cycloisomerase (TfdD/CcaB): Converts the product of ring cleavage into a dienelactone.

-

Dienelactone Hydrolase (TfdE/CcaC): Hydrolyzes the dienelactone.

-

Maleylacetate Reductase (TfdF/CcaD): Reduces maleylacetate to 3-oxoadipate, which can then enter central metabolic pathways.

Genetic Organization

The genes encoding these enzymes are often organized in operons. The tfd gene cluster in C. necator JMP134 is a classic example. In some organisms, a distinct gene cluster, designated cca (for chlorocatechol), is responsible for the degradation of this compound. For instance, in Pseudomonas reinekei MT1, the ccaABCD gene cluster encodes the enzymes for the conversion of this compound to 3-oxoadipate.

The following diagram depicts the genetic organization of a typical tfd gene cluster involved in the canonical pathway and a cca gene cluster for the this compound pathway.

Quantitative Data

The efficiency of 2,4-D biodegradation and the activity of the involved enzymes are critical parameters for assessing the bioremediation potential of microorganisms. This section summarizes available quantitative data.

2,4-D Degradation by Various Microbial Strains

| Microbial Strain | Initial 2,4-D Concentration (mg/L) | Degradation Time | Degradation Efficiency (%) | Reference |

| Cupriavidus campinensis BJ71 | 350 | 6 days | 99 | |

| Cupriavidus sp. DSPFs | 3000 | 24 hours | >95% | |

| Pseudomonas putida | 500 | 45 hours | 100 | |

| Stenotrophomonas maltophilia | 2350 | 14 days | 30.20 | |

| Penicillium sp. | 2350 | 14 days | 29.80 |

Kinetic Parameters of Chlorocatechol 1,2-Dioxygenase

The Michaelis-Menten kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction rate), provide insights into the efficiency of chlorocatechol 1,2-dioxygenase with different substrates.

| Enzyme Source | Substrate | Km (µM) | Vmax or kcat | Reference |

| Blastobotrys raffinosifermentans | Catechol | 4.0 | 15.6 s-1 (kcat) | |

| Rhodococcus erythropolis 1CP | This compound | - | Shows preference for 4-substituted catechols | |

| Pseudomonas putida | 3-Chlorocatechol | - | Exhibits cooperative kinetics | |

| Acinetobacter radioresistens | Catechol | 2.04 | 24.2 s-1 (kcat) |

Note: Directly comparable kinetic data for this compound and 3,5-dichlorocatechol from the same organism is limited in the reviewed literature.

Toxicity of 2,4-D and its Metabolites

The intermediate metabolites of 2,4-D degradation can exhibit toxicity to the degrading microorganisms, potentially inhibiting the bioremediation process.

| Compound | Test Organism | Toxicity Metric | Value | Reference |

| 2,4-D | Lepidium sativum | Root Growth Inhibition | 100% (at 0.1 mM and 0.5 mM) | |

| 2,4-D | Sinapis alba | Root Growth Inhibition | 98% (at 0.1 mM), 94% (at 0.5 mM) | |

| 2,4-DCP | Pseudomonas sp. | IC50 (Dehydrogenase activity) | 0.068 ± 0.001 mM (in mixture with Cd) | |

| 4-CP | Pseudomonas sp. | IC50 (Dehydrogenase activity) | 0.158 ± 0.008 mM (in mixture with Cd) |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 2,4-D biodegradation.

Culture of 2,4-D Degrading Bacteria

Objective: To isolate and cultivate bacteria capable of utilizing 2,4-D as a sole carbon source.

Materials:

-

Minimal Salt Medium (MSM): K₂HPO₄ (0.5 g/L), (NH₄)₂SO₄ (0.5 g/L), MgSO₄·7H₂O (0.5 g/L), FeCl₃·6H₂O (0.01 g/L), CaCl₂·2H₂O (0.01 g/L), MnCl₂·4H₂O (0.01 g/L), ZnSO₄·7H₂O (0.0001 g/L).

-

2,4-D stock solution (e.g., 10 g/L), filter-sterilized.

-

Nutrient Agar.

-

Soil sample from a 2,4-D contaminated site.

-

Sterile flasks, tubes, and petri dishes.

-

Incubator shaker.

Procedure:

-

Enrichment Culture:

-

Add 1 g of soil to 100 mL of MSM in a 250 mL flask.

-

Supplement with 2,4-D to a final concentration of 100-250 mg/L.

-

Incubate at 30°C with shaking at 150 rpm for 7 days.

-

-

Sub-culturing:

-

Transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with 2,4-D.

-

Repeat this step 3-4 times to select for efficient degraders.

-

-

Isolation of Pure Cultures:

-

Serially dilute the final enrichment culture.

-

Plate the dilutions onto MSM agar plates containing 2,4-D as the sole carbon source.

-

Incubate at 30°C until colonies appear.

-

-

Purification and Maintenance:

-

Select distinct colonies and re-streak on fresh MSM-2,4-D agar plates to ensure purity.

-

Maintain pure cultures on Nutrient Agar slants and as glycerol stocks at -80°C for long-term storage.

-

Enzyme Assay for Chlorocatechol 1,2-Dioxygenase

Objective: To measure the activity of chlorocatechol 1,2-dioxygenase in cell-free extracts.

Principle: The enzyme catalyzes the conversion of catechol or chlorocatechol to cis,cis-muconic acid or its chlorinated derivative, which can be monitored spectrophotometrically by the increase in absorbance at 260 nm.

Materials:

-

50 mM Tris-HCl buffer (pH 7.5).

-

10 mM catechol or this compound solution (substrate).

-

Cell-free extract from the cultured bacteria.

-

UV-Vis spectrophotometer.

-

Quartz cuvettes.

Procedure:

-

Preparation of Cell-Free Extract:

-

Harvest bacterial cells from a culture grown on 2,4-D by centrifugation.

-

Wash the cell pellet with buffer.

-

Resuspend the cells in buffer and lyse them using sonication or a French press.

-

Centrifuge the lysate at high speed to remove cell debris. The supernatant is the cell-free extract.

-

-

Enzyme Assay:

-

In a 1 mL quartz cuvette, add:

-

890 µL of 50 mM Tris-HCl buffer (pH 7.5).

-

50 µL of cell-free extract.

-

50 µL of double distilled water.

-

-

Mix and measure the background absorbance at 260 nm.

-

Initiate the reaction by adding 10 µL of the 10 mM substrate solution (catechol or this compound).

-

Immediately monitor the increase in absorbance at 260 nm for 5 minutes.

-

-

Calculation of Activity:

-

Calculate the rate of change in absorbance per minute (ΔA₂₆₀/min).

-

Use the molar extinction coefficient of the product (cis,cis-muconate, ε ≈ 16,800 M⁻¹cm⁻¹) to calculate the enzyme activity in units (µmol of product formed per minute).

-

Specific activity is expressed as units per mg of protein.

-

Analytical Methods for Metabolite Detection

5.3.1. High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify 2,4-D and its phenolic metabolites.

Typical Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (acidified with acetic or formic acid). For example, a 60:40 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 230 nm or 283 nm.

-

Sample Preparation: Centrifuge the culture sample to remove cells. The supernatant can be directly injected or pre-concentrated using solid-phase extraction (SPE).

5.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile or derivatized metabolites like chlorophenols and chlorocatechols.

Typical Conditions:

-

Derivatization: Phenolic compounds are often derivatized to increase their volatility and improve chromatographic separation. Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like acetic anhydride.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 70°C and ramping up to 280°C.

-

Ionization: Electron Impact (EI) at 70 eV.

-

Detection: Mass spectrometer scanning a mass range of, for example, 50-500 amu.

The following diagram provides a logical workflow for a typical 2,4-D biodegradation study.

Conclusion

The biodegradation of 2,4-D is a complex process involving multiple enzymatic steps and, in some microorganisms, a key alternative pathway that proceeds through the formation of this compound. Understanding this pathway is crucial for developing effective bioremediation strategies for 2,4-D contaminated environments. The activity of chlorocatechol 1,2-dioxygenase is a critical determinant in the overall degradation efficiency, and its substrate specificity can influence the metabolic fate of different chlorocatechol isomers. The genetic basis for these pathways, primarily the tfd and cca gene clusters, provides valuable targets for molecular monitoring of bioremediation processes.

This technical guide has provided a comprehensive overview of the role of this compound in 2,4-D biodegradation, supported by quantitative data, detailed experimental protocols, and visual diagrams. Further research focusing on the direct comparative kinetics of key enzymes with different chlorocatechol isomers and the specific toxicity of these intermediates will further enhance our ability to predict and optimize the microbial degradation of this pervasive herbicide.

References

Toxicity Profile of 4-Chlorocatechol in Aquatic Environments: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chlorocatechol, a chlorinated aromatic compound, is an environmental contaminant of concern due to its potential toxicity to aquatic ecosystems. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicity profile of this compound in aquatic environments. It summarizes the available quantitative toxicity data for various aquatic organisms, details standardized experimental protocols for ecotoxicological assessment, and explores the potential mechanisms of toxicity, including relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in environmental risk assessment and drug development.

Quantitative Toxicity Data

The acute toxicity of this compound to aquatic organisms has been evaluated for invertebrates and algae. However, there is a notable lack of publicly available experimental data for fish. The existing data, primarily from a Safety Data Sheet (SDS), suggests a low level of acute toxicity to the tested species, although the reported values and test durations may not align with standard ecotoxicological testing guidelines.

Table 1: Acute Toxicity of this compound to Aquatic Invertebrates

| Species | Endpoint | Duration | Value (mg/L) | Test Guideline | Source |

| Daphnia magna (Water flea) | EC50 | 96 hours | 18,260 | OECD 202 (modified) | [1] |

Note: The 96-hour duration for the Daphnia magna test is non-standard; acute immobilisation tests are typically conducted for 48 hours. The reported value is exceptionally high, suggesting low toxicity, but should be interpreted with caution.

Table 2: Acute Toxicity of this compound to Aquatic Plants

| Species | Endpoint | Duration | Value (mg/L) | Test Guideline | Source |

| Pseudokirchneriella subcapitata (Green algae) | ErC50 | 96 hours | ca. 22,000 | OECD 201 (modified) | [1] |

Note: The reported 96-hour duration is longer than the standard 72-hour algal growth inhibition test.

Fish Toxicity Data Gap:

A thorough search of available literature and ecotoxicology databases, including the US EPA ECOTOX database, did not yield any experimental acute toxicity data (LC50) for fish species exposed to this compound. To address this data gap, Quantitative Structure-Activity Relationship (QSAR) models are often employed to predict the toxicity of chemicals. Several QSAR models are available for predicting fish acute toxicity, such as ECOSAR and the models available in the OECD QSAR Toolbox. However, without access to run these models, a predicted value cannot be generated here. It is a strong recommendation for future research that experimental fish toxicity studies be conducted to provide reliable data for this trophic level.

Experimental Protocols

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are widely accepted for assessing the toxicity of chemicals to aquatic organisms. The following sections detail the key methodologies for the acute toxicity testing of fish, aquatic invertebrates, and algae.

Fish, Acute Toxicity Test (OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[2][3]

-

Test Organism: Recommended species include rainbow trout (Oncorhynchus mykiss), zebrafish (Danio rerio), and fathead minnow (Pimephales promelas).[4]

-

Test Conditions:

-

Exposure Duration: 96 hours.

-

System: Can be static, semi-static, or flow-through. A semi-static or flow-through system is preferred for substances that are unstable in water.

-

Loading: The number of fish per volume of test solution should be low to avoid depletion of the test substance and oxygen.

-

Water: Reconstituted or natural water of known quality.

-

Temperature and Light: Maintained at a constant, appropriate temperature for the test species, with a defined photoperiod (e.g., 16 hours light, 8 hours dark).

-

-

Procedure:

-

A range of at least five geometrically spaced concentrations of the test substance and a control are prepared.

-

A specified number of fish are randomly allocated to each test chamber.

-

Observations for mortality and any sublethal effects are made at 24, 48, 72, and 96 hours.

-

Water quality parameters (pH, dissolved oxygen, temperature) are monitored throughout the test.

-

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated at 96 hours using appropriate statistical methods (e.g., probit analysis).

Daphnia sp., Acute Immobilisation Test (OECD Guideline 202)

This test determines the concentration of a substance that immobilizes 50% of the Daphnia (EC50) over a 48-hour exposure period.

-

Test Organism: Daphnia magna is the most commonly used species. Neonates less than 24 hours old are used for the test.

-

Test Conditions:

-

Exposure Duration: 48 hours.

-

System: Static or semi-static.

-

Vessels: Glass beakers or similar inert vessels.

-

Temperature and Light: Maintained at a constant temperature (e.g., 20 ± 1°C) with a defined photoperiod.

-

-

Procedure:

-

A range of at least five concentrations of the test substance and a control are prepared in a suitable medium.

-

A small group of daphnids (e.g., 5) is introduced into each of the replicate test vessels.

-

The number of immobilized daphnids (those that are not able to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.

-

Water quality parameters are measured at the beginning and end of the test.

-

-

Data Analysis: The EC50 value and its 95% confidence limits are calculated at 48 hours.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201)

This test determines the effect of a substance on the growth of freshwater microalgae or cyanobacteria, typically expressed as the concentration that causes a 50% reduction in growth (EC50) over a 72-hour period.

-

Test Organism: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.

-

Test Conditions:

-

Exposure Duration: 72 hours.

-

System: Static batch culture.

-

Culture Medium: A nutrient-rich medium that supports exponential growth.

-

Temperature and Light: Constant temperature and continuous, uniform illumination.

-

-

Procedure:

-

A range of at least five concentrations of the test substance and a control are prepared in the culture medium.

-

A low-density inoculum of exponentially growing algal cells is added to each flask.

-

The flasks are incubated under controlled conditions for 72 hours.

-

Algal growth is measured at least daily by cell counts, fluorescence, or other measures of biomass.

-

-

Data Analysis: The average specific growth rate and the yield are calculated for each concentration. The EC50 values for both growth rate inhibition (ErC50) and yield reduction (EyC50) are determined.

Mechanisms of Toxicity and Signaling Pathways

While specific studies on the molecular mechanisms of this compound toxicity in aquatic organisms are limited, the broader class of chlorophenols is known to induce toxicity through several key pathways. It is plausible that this compound shares some of these mechanisms.

Oxidative Stress

Chlorophenols are known to cause oxidative stress in fish by increasing the production of reactive oxygen species (ROS), leading to lipid peroxidation and oxidative DNA damage. This occurs when the pro-oxidant effects of the chemical overwhelm the antioxidant defense systems of the organism.

A key signaling pathway involved in the cellular response to oxidative stress is the Nrf2-Keap1 pathway. Under normal conditions, the transcription factor Nrf2 is bound to Keap1 in the cytoplasm and targeted for degradation. Upon exposure to oxidative stressors, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus and binds to the Antioxidant Response Element (ARE). This activates the transcription of a suite of antioxidant and detoxification enzymes.

Endocrine Disruption

Chlorophenols have been shown to disrupt the endocrine system in fish by interfering with hormone levels and receptor function. Some phenolic compounds can act as agonists or antagonists of the estrogen receptor (ER), leading to reproductive and developmental abnormalities. While the specific estrogenic or anti-estrogenic activity of this compound in aquatic organisms has not been extensively studied, its phenolic structure warrants consideration of this potential mechanism.

Endocrine disrupting chemicals (EDCs) can bind to the estrogen receptor, either mimicking or blocking the action of the natural hormone, 17β-estradiol (E2). This can lead to the inappropriate activation or inhibition of estrogen-responsive genes, which are critical for normal reproductive function and development.

Conclusion

The available data on the toxicity of this compound to aquatic organisms is limited, particularly for fish. The existing information suggests low acute toxicity to invertebrates and algae, but these findings require confirmation through studies that adhere to standard testing guidelines. The primary mechanisms of toxicity are likely to involve oxidative stress and potentially endocrine disruption, similar to other chlorophenols. Further research is crucial to fill the existing data gaps, especially concerning the acute and chronic toxicity to fish, and to elucidate the specific molecular signaling pathways affected by this compound in aquatic organisms. This will enable a more accurate and comprehensive environmental risk assessment of this compound.

References

- 1. Perchlorate-induced oxidative stress in isolated liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nc3rs.org.uk [nc3rs.org.uk]

- 3. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. Cytotoxic effects of 4-octylphenol on fish hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

4-Chlorocatechol: A Key Metabolite in the Biotransformation of Industrial Pollutants

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorocatechol (4-CC) is a chlorinated aromatic compound that emerges as a critical intermediate in the metabolic breakdown of numerous industrial pollutants. Its formation is a key step in the biotransformation of prevalent environmental contaminants such as chlorobenzenes, polychlorinated biphenyls (PCBs), and chlorophenols. The presence and toxicological profile of this compound are of significant interest to researchers in environmental science, toxicology, and drug development due to its potential to disrupt cellular processes and signaling pathways. This technical guide provides a comprehensive overview of this compound as a metabolite, focusing on its formation, toxicological implications, and the analytical methods for its detection.

Formation of this compound from Industrial Pollutants

The biotransformation of chlorinated aromatic hydrocarbons into this compound is predominantly a microbial process, although it can also occur in higher organisms, including mammals, through cytochrome P450-mediated oxidation[1]. In microorganisms, the initial steps involve the oxidation of the aromatic ring by dioxygenase enzymes to form a cis-dihydrodiol, which is then dehydrogenated to a catechol derivative.

For instance, the oxidation of chlorobenzene can be initiated by toluene o-xylene monooxygenase (ToMO), leading to the formation of chlorophenols, which are further oxidized to chlorocatechols[1][2][3]. Specifically, 3-chlorophenol and 4-chlorophenol are oxidized to produce this compound[1]. Similarly, certain polychlorinated biphenyl (PCB) congeners can be metabolized to chlorobenzoates, which are subsequently converted to chlorocatechols. The degradation of 4-chlorobenzoic acid can also lead to the formation of this compound in some bacterial strains.

Metabolic Pathway of Chlorobenzene to this compound

The following diagram illustrates a generalized microbial metabolic pathway for the conversion of chlorobenzene to this compound.

Quantitative Data on this compound Formation and Metabolism

The efficiency of this compound formation and its subsequent degradation is dependent on the specific microbial strains and the enzymes involved. The following tables summarize key quantitative data from the literature.

Table 1: Formation Rates of this compound from Precursors

| Precursor | Enzyme/Organism | Formation Rate (nmol/min/mg protein) | Reference |

| 3-Chlorophenol | Toluene o-xylene monooxygenase (ToMO) | 0.54 ± 0.10 | |

| 4-Chlorophenol | Toluene o-xylene monooxygenase (ToMO) | 0.40 ± 0.04 | |

| Chlorobenzene | Toluene o-xylene monooxygenase (ToMO) | 1.2 ± 0.17 (total chlorophenols) |

Table 2: Kinetic Parameters of Chlorocatechol 1,2-Dioxygenases for this compound

| Enzyme | Organism | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

| TetC | Pseudomonas chlororaphis RW71 | 0.27 | 3.3 | 12.22 | |

| ClcA | Pseudomonas putida | Inhibitor (Ki = 50 µM) | - | - | |

| - | Rhodococcus erythropolis 1CP | Preferred Substrate | ND | ND | |

| PsC12DO | Pseudomonas stutzeri | ND | ND | ND |

ND: Not Determined

Toxicological Effects and Disruption of Cellular Signaling Pathways

This compound and other chlorocatechols are known to be toxic to various organisms. Their reactivity stems from the catechol structure, which can undergo redox cycling to generate reactive oxygen species (ROS), leading to oxidative stress. This oxidative stress can, in turn, disrupt critical cellular signaling pathways.

Oxidative Stress and MAPK/NF-κB Signaling

The accumulation of intracellular ROS due to this compound can activate stress-responsive signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The MAPK family (including ERK, JNK, and p38) plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. Similarly, the NF-κB pathway is a key regulator of inflammatory responses, cell survival, and immunity. Chronic activation of these pathways by toxic metabolites can contribute to cellular damage, inflammation, and potentially carcinogenesis.

The catechol moiety is known to be involved in scavenging ROS, which can paradoxically lead to the activation of signaling pathways like PKD-IKK-NF-κB.

Endocrine Disruption

Certain industrial pollutants and their metabolites, including chlorinated compounds, are recognized as endocrine-disrupting chemicals (EDCs). EDCs can interfere with the synthesis, transport, and action of hormones, thereby affecting various physiological processes. While direct evidence for this compound as an endocrine disruptor is limited, its precursor molecules and related chlorinated phenols have been shown to possess endocrine-disrupting properties. These compounds can interact with hormone receptors, such as the estrogen receptor, and disrupt normal endocrine signaling.

Experimental Protocols

Accurate detection and quantification of this compound, along with the characterization of the enzymes involved in its metabolism, are crucial for research in this field. Below are generalized protocols for key experimental procedures.

Analysis of this compound in Urine by High-Performance Liquid Chromatography (HPLC)